1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine
Overview
Description
1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine is an organic compound that features a thiophene ring substituted with a methyl group at the 3-position and a phenylethanamine moiety
Mechanism of Action
Target of Action
Similar compounds have shown interactions with voltage-gated sodium and calcium channels, as well as gaba transporters .
Mode of Action
Related compounds have demonstrated inhibition of neuronal voltage-sensitive sodium (site 2) and l-type calcium channels . This suggests that 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine may interact with these targets in a similar manner, leading to changes in neuronal excitability.
Biochemical Pathways
The inhibition of voltage-gated sodium and calcium channels can affect a variety of biochemical pathways, including those involved in neurotransmission .
Result of Action
Related compounds have shown antinociceptive and anticonvulsant activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed C-H arylation of thiophenes can be used to introduce various substituents efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl) are used under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes or sulfonated derivatives.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Shares the thiophene ring and exhibits similar anticonvulsant properties.
Tiagabine: Contains a thiophene ring and is used as an antiepileptic drug.
Uniqueness: 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a thiophene ring with a phenylethanamine moiety allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-methylthiophen-2-yl)-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-10-7-8-15-13(10)12(14)9-11-5-3-2-4-6-11/h2-8,12H,9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWBYJUTEWCXHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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